2-Chlorocinnamaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

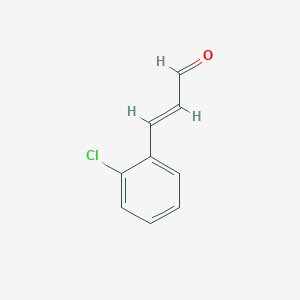

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise registration history of a Chemical Abstracts Service (CAS) number is proprietary and not publicly available. However, the history of a chemical compound can be inferred from its first synthesis and characterization in scientific literature. This technical guide provides a comprehensive overview of 2-Chlorocinnamaldehyde, a compound with significance in organic synthesis and biochemical research. Due to ambiguity in the common naming, this document addresses both the ortho-substituted isomer (this compound) and the alpha-substituted isomer (α-chlorocinnamaldehyde).

This guide details the physicochemical properties of these compounds, provides established experimental protocols for their synthesis, and explores their biological activities, including the inhibition of the enzyme tyrosinase. Visualizations of synthetic workflows and biological pathways are provided to facilitate understanding.

Compound Identification and Physicochemical Properties

The name "this compound" can refer to isomers where the chlorine atom is substituted at different positions. The most common interpretations are substitution on the phenyl ring (ortho, meta, para positions) or on the aldehyde's alpha-carbon. This guide focuses on the ortho- and alpha-isomers due to their prevalence in chemical databases and research.

This compound (ortho-isomer)

This compound features a chlorine atom at the 2-position of the phenyl ring.

| Property | Value |

| CAS Number | 1794-45-2, 138555-57-4 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol [1] |

| Boiling Point | 286.8°C at 760 mmHg[1] |

| Density | 1.192 g/cm³[1] |

| Flash Point | 133.2°C[1] |

| Refractive Index | 1.591[1] |

α-Chlorocinnamaldehyde

This isomer has a chlorine atom attached to the alpha-carbon of the propenal group.

| Property | Value |

| CAS Number | 18365-42-9[2][3][4] |

| Molecular Formula | C₉H₇ClO[2] |

| Molecular Weight | 166.60 g/mol [2][4] |

| Melting Point | 20-22°C[2] |

| Boiling Point | 107-108°C at 3 mmHg[2] |

| Refractive Index | n20/D 1.64[2] |

| Storage Temperature | 2-8°C[2] |

Historical Context and Synthesis

While direct CAS registration dates are unavailable, the synthesis of related cinnamic acids dates back to the 19th century. The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, the direct precursors to cinnamaldehydes[5]. This established chemistry suggests that chlorinated derivatives were likely first synthesized in the late 19th or early 20th century, leading to their eventual registration by CAS.

Synthesis of 2-Chlorocinnamic Acid (Precursor to this compound)

Method: Knoevenagel Condensation

This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. It is often favored for its high yields and mild reaction conditions[6].

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol)[6].

-

Catalyst Addition: Add a catalytic amount of pyridine.

-

Reaction: Heat the mixture on a water bath. Carbon dioxide evolution will be observed as the reaction proceeds.

-

Work-up and Isolation: After cooling, treat the reaction mixture with a small volume of cold water and ether to remove unreacted starting materials and pyridine[6].

-

Purification: The crude 2-chlorocinnamic acid can be purified by recrystallization.

Synthesis of α-Chlorocinnamaldehyde

A common approach for the synthesis of α-chlorocinnamaldehyde is the direct chlorination of cinnamaldehyde[1]. Another established route involves olefination reactions, such as a process analogous to the Reformatsky reaction, where benzaldehyde is reacted with ethyl trichloroacetate in the presence of a metal catalyst[1].

Experimental Protocol (General Chlorination):

-

Reactant Mixture: Dissolve trans-cinnamaldehyde in a suitable solvent, such as acetic acid.

-

Chlorination: Introduce chlorine gas (Cl₂) into the solution. The reaction is often influenced by the presence of hydrogen chloride[1].

-

Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.

-

Purification: The α-chlorocinnamaldehyde is purified, typically by vacuum distillation or chromatography.

Caption: A generalized workflow for chemical synthesis.

Biological Activity: Tyrosinase Inhibition

Derivatives of chlorocinnamaldehyde have been identified as reversible inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway[1][7]. Melanin is the primary pigment responsible for coloration in skin, hair, and eyes, and its overproduction can lead to hyperpigmentation disorders[8][9].

Tyrosinase catalyzes the first two rate-limiting steps of melanogenesis:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.

Chlorocinnamaldehyde derivatives can interact with amino acid residues in the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities and thereby reducing melanin production[1][7]. This makes them compounds of interest for applications in dermatology and cosmetics.

Caption: Inhibition of the melanin synthesis pathway.

References

- 1. alpha-Chlorocinnamaldehyde | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. a-Chlorocinnamaldehyde 97 18365-42-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

Quantum Chemical Calculations for 2-Chlorocinnamaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Chlorocinnamaldehyde. While specific experimental and computational studies on this molecule are not extensively reported in publicly available literature, this document outlines a robust theoretical framework and computational protocol based on established methodologies such as Density Functional Theory (DFT). The presented data, although hypothetical, is representative of the expected outcomes from such an investigation and serves as a practical guide for researchers in the field.

Introduction to this compound

This compound, with the chemical formula C₉H₇ClO, is an α,β-unsaturated aldehyde containing a chlorine substituent on the phenyl ring.[1][2][3] Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level, providing insights that can guide further research and development.

Computational Methodology

The following section details a typical and reliable computational protocol for performing quantum chemical calculations on this compound.

Software and Theoretical Level

Density Functional Theory (DFT) is a widely used method for quantum chemical calculations due to its favorable balance of accuracy and computational cost.[4][5] For a molecule like this compound, a common approach would involve:

-

Software: Gaussian 16 or a similar quantum chemistry software package.[4]

-

DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules, providing reliable results for geometry optimization and electronic properties.[6] Alternatively, functionals like M06-2X can also be employed, particularly for systems where non-covalent interactions are of interest.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electronic distribution in a molecule containing heteroatoms and a conjugated system.[6]

Experimental Protocols

The following workflow outlines the key steps in a computational investigation of this compound.

-

Structure Input and Initial Optimization: The 3D structure of this compound is first constructed using a molecular builder and subjected to an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set) to obtain a reasonable starting geometry.

-

Geometry Optimization: A full geometry optimization is then performed at the selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process locates the minimum energy conformation of the molecule on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[4]

-

Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Spectral Analysis: Theoretical UV-Vis and NMR spectra can be simulated using Time-Dependent DFT (TD-DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, respectively.[7]

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the described quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | 1.21 |

| C-Cl | 1.74 | |

| C=C (alkene) | 1.35 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| C-H (aldehyde) | 1.10 | |

| Bond Angles | C-C-H (aldehyde) | 123.5 |

| C=C-C (alkene) | 125.8 | |

| C-C-Cl (phenyl) | 119.7 |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Zero-Point Vibrational Energy (ZPVE) | Value in kcal/mol |

| Enthalpy (H) | Value in Hartree |

| Gibbs Free Energy (G) | Value in Hartree |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Energy Gap (ΔE) | Value in eV |

| Dipole Moment | Value in Debye |

Table 3: Major Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretching (aromatic) |

| ~2850 | C-H stretching (aldehyde) |

| ~1680 | C=O stretching |

| ~1600 | C=C stretching (alkene) |

| ~1580 | C=C stretching (aromatic) |

| ~1100 | C-Cl stretching |

Visualization of Computational Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between different calculated properties.

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of this compound using quantum chemical calculations. The detailed methodology, from the choice of theoretical level to the specific computational steps, provides a clear roadmap for researchers. The tabulated data, while illustrative, represents the expected quantitative outcomes that are crucial for understanding the molecule's geometry, stability, and electronic characteristics. The visualizations further clarify the workflow and the interplay between different molecular properties. By applying these computational techniques, scientists and drug development professionals can gain valuable insights into the behavior of this compound, facilitating the design of new experiments and the development of novel applications.

References

- 1. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 2. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 3. α-Chlorocinnamaldehyde [webbook.nist.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Spectroscopic Data of 2-Chlorocinnamaldehyde

Introduction

2-Chlorocinnamaldehyde is an aromatic aldehyde with a chlorine substituent on the phenyl ring. As a derivative of cinnamaldehyde, it is of interest to researchers in fields ranging from synthetic chemistry to materials science and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the theoretical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-3-(2-chlorophenyl)prop-2-enal, offering a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the effects of its functional groups, including the aromatic ring, the chlorine substituent, the alkene, and the aldehyde.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The electronegativity of the chlorine atom and the anisotropic effects of the benzene ring and carbonyl group will influence the chemical shifts.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.7 - 10.0 | Doublet (d) | ~7.5 Hz |

| Vinylic (Ar-CH=) | 7.6 - 7.9 | Doublet (d) | ~16.0 Hz |

| Vinylic (=CH-CHO) | 6.7 - 6.9 | Doublet of Doublets (dd) | ~16.0 Hz, ~7.5 Hz |

| Aromatic (Ar-H) | 7.2 - 7.6 | Multiplet (m) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. Due to the ortho-chloro substituent, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Vinylic (Ar-C H=) | 145 - 150 |

| Vinylic (=C H-CHO) | 130 - 135 |

| Aromatic (C-Cl) | 135 - 140 |

| Aromatic (C-CH=) | 132 - 137 |

| Aromatic (C-H) | 127 - 132 |

Methodology for NMR Analysis

A standard experimental protocol for acquiring NMR spectra of this compound would involve the following:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be characterized by absorptions corresponding to its aldehyde, alkene, aromatic, and chloro-aromatic moieties.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 | Medium |

| C=O Stretch (Conjugated Aldehyde) | 1680 - 1705 | Strong |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1600 and 1450-1500 | Medium |

| C-Cl Stretch | 750 - 780 | Strong |

Methodology for IR Analysis

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks and correlate them to specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum.

Predicted Mass Spectrometry Data

The mass spectrum is predicted based on electron ionization (EI), which typically causes significant fragmentation.[3] The molecular formula is C₉H₇ClO.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 166 / 168 | [M]⁺˙ (Molecular Ion) | - |

| 165 / 167 | [M-H]⁺ | H• |

| 137 / 139 | [M-CHO]⁺ | •CHO |

| 131 | [M-Cl]⁺ | Cl• |

| 102 | [C₈H₆]⁺˙ | Cl•, •CHO |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 166/168) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[4]

Methodology for MS Analysis

A common method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography: Inject the sample into the GC. A typical capillary column (e.g., HP-5MS) can be used. A temperature program is employed to separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C).

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structure confirmation of this compound.

References

Solubility Profile of 2-Chlorocinnamaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its successful formulation, crystallization, and overall bioavailability. 2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential therapeutic applications. However, a significant gap exists in the publicly available literature regarding its quantitative solubility profile. This technical guide aims to bridge this gap by providing a comprehensive framework for researchers to systematically determine and evaluate the solubility of this compound in a range of common organic solvents. This document outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with analytical quantification techniques. Furthermore, it provides a structured approach to data presentation and visualization to facilitate robust and reproducible research.

Introduction: Expected Solubility Profile

This compound (C₉H₇ClO) is a halogenated aromatic aldehyde. Based on the known solubility of its parent compound, cinnamaldehyde, it is anticipated that this compound will exhibit good solubility in a variety of organic solvents and limited solubility in water. Cinnamaldehyde is known to be soluble in polar organic solvents such as ethanol and methanol, as well as in less polar solvents like diethyl ether and chloroform.[1] The presence of the chlorine atom in the 2-position of the phenyl ring may slightly alter the polarity and intermolecular interactions, potentially influencing its solubility in different solvents. A systematic determination of its solubility is therefore essential for any research or development activities.

Experimental Protocol: Determination of Equilibrium Solubility

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for this purpose.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of appropriate purity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of 2-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2-Chlorocinnamaldehyde. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and key analytical data. This document outlines a standard synthetic protocol and the expected characterization parameters for this compound, facilitating its application in further research and development.

Introduction

This compound is an aromatic aldehyde that belongs to the family of cinnamaldehyde derivatives. The presence of a chlorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis. Its α,β-unsaturated aldehyde functionality serves as a versatile scaffold for the synthesis of more complex molecules and potential therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens, in this case, 2-chlorobenzaldehyde, with an enolizable aliphatic aldehyde, acetaldehyde.[2]

Signaling Pathway of the Synthesis

The following diagram illustrates the reaction pathway for the synthesis of this compound via the Claisen-Schmidt condensation.

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Claisen-Schmidt condensations.[2]

Materials:

-

2-Chlorobenzaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde (e.g., 10 mmol, 1.41 g) in ethanol (50 mL). Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Reagent Solution: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 12 mmol, 0.48 g) in a mixture of water (10 mL) and ethanol (10 mL). Cool this solution in an ice bath.

-

Addition of Acetaldehyde: To the cooled solution of 2-chlorobenzaldehyde, add acetaldehyde (e.g., 12 mmol, 0.53 g) dropwise while maintaining the temperature below 5 °C.

-

Base Addition: Slowly add the cold sodium hydroxide solution to the reaction mixture from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to pH 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The synthesized this compound should be characterized by determining its physicochemical properties and by spectroscopic analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.61 g/mol |

| Appearance | Pale yellow oil or solid |

| Boiling Point | 107-108 °C at 3 mmHg |

| Melting Point | Not readily available |

| CAS Number | 1794-45-2 |

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is based on predicted values and analysis of related compounds.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aldehydic, vinylic, and aromatic protons. The chemical shifts (δ) are predicted to be in the following regions:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic proton (-CHO) | 9.5 - 9.8 | Doublet (d) |

| Vinylic proton (Ar-CH=) | 7.5 - 7.8 | Doublet (d) |

| Vinylic proton (=CH-CHO) | 6.5 - 6.8 | Doublet of doublets (dd) |

| Aromatic protons | 7.2 - 7.6 | Multiplet (m) |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 190 - 195 |

| Vinylic carbons (C=C) | 125 - 155 |

| Aromatic carbons | 127 - 135 |

| Carbon attached to Cl | ~134 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the key functional groups.[3][4]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O stretch (aldehyde) | 1680 - 1700 |

| C=C stretch (alkene) | 1620 - 1640 |

| C-H stretch (aldehyde) | 2720 - 2820 (two bands) |

| C-Cl stretch | 750 - 780 |

| Aromatic C-H stretch | ~3030 |

| Aromatic C=C stretch | 1450 - 1600 |

3.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns.[5][6]

| Fragment Ion | Expected m/z Value | Description |

| [M]⁺ | 166/168 | Molecular ion (with isotopic peak for ³⁷Cl) |

| [M-H]⁺ | 165/167 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 137/139 | Loss of the formyl radical |

| [C₇H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides essential information for the initial synthesis and characterization of this compound. The outlined Claisen-Schmidt condensation protocol offers a reliable method for its preparation. The provided physicochemical and predicted spectroscopic data serve as a benchmark for the characterization of the synthesized compound. This foundational knowledge is crucial for researchers and scientists aiming to utilize this compound in drug discovery and other areas of chemical research. It is important to note the limited availability of experimental spectroscopic data for this specific isomer and to confirm the structure and purity of the synthesized compound through rigorous analytical techniques.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. tutorchase.com [tutorchase.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Prospective Crystal Structure Analysis of 2-Chlorocinnamaldehyde for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocinnamaldehyde, a halogenated derivative of the naturally occurring cinnamaldehyde, presents a molecule of interest for further investigation in drug discovery and development. Its structural characteristics, particularly the presence of an α,β-unsaturated aldehyde moiety and a chlorine-substituted phenyl ring, suggest potential for unique chemical reactivity and biological activity. To date, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive framework for the experimental determination of its crystal structure, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it explores the known biological activities of related cinnamaldehyde derivatives to highlight potential areas of therapeutic interest.

Introduction

Cinnamaldehyde and its derivatives are known to possess a wide range of biological activities. The introduction of a chlorine atom at the ortho-position of the phenyl ring in this compound is anticipated to modulate its electronic properties, reactivity, and potential interactions with biological targets. A definitive three-dimensional crystal structure is paramount for understanding its molecular geometry, intermolecular interactions, and for facilitating structure-based drug design efforts. This document outlines the hypothetical, yet standard, methodologies that would be employed to achieve this.

Hypothetical Experimental Protocols

While the specific crystal structure of this compound is not yet determined, the following protocols describe the standard procedures that would be undertaken for its synthesis, crystallization, and subsequent X-ray diffraction analysis.

Synthesis of this compound

A common route for the synthesis of this compound is through a condensation reaction. The following table outlines a plausible synthetic protocol.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Reaction Setup | 2-Chlorobenzaldehyde, Acetaldehyde, Sodium Hydroxide, Ethanol, Water | To initiate the Claisen-Schmidt condensation reaction. |

| 2 | Reaction | Stirring at room temperature for 12-24 hours. | To allow the condensation reaction to proceed to completion. |

| 3 | Workup | Acidification with dilute HCl, followed by extraction with an organic solvent (e.g., ethyl acetate). | To neutralize the reaction mixture and isolate the crude product. |

| 4 | Purification | Column chromatography on silica gel. | To purify the this compound from byproducts and unreacted starting materials. |

Single Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step.[1] Several methods can be employed, and the optimal conditions would need to be determined empirically.

| Method | Description | Solvent Systems | Notes |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[2] | Ethanol, Methanol, Acetone, Ethyl Acetate[3] | The rate of evaporation can be controlled by adjusting the opening of the container. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[4] | Inner Vial (compound in a good solvent like THF or chloroform), Outer Vial (anti-solvent like pentane or diethyl ether).[4] | This method is effective for small quantities of material.[5] |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.[4] | A solvent in which the compound's solubility is temperature-dependent. | The rate of cooling is crucial; slow cooling generally yields better crystals. |

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray crystallography.[1][6]

| Step | Procedure | Instrumentation | Output |

| 1 | Crystal Mounting | A suitable crystal (typically >0.1 mm) is mounted on a goniometer head.[1][6] | Mounted crystal ready for data collection. |

| 2 | Data Collection | The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[6][7] | X-ray diffractometer with a sensitive detector (e.g., CCD or CMOS).[7] |

| 3 | Data Processing | The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[7] | Specialized software (e.g., CrysAlisPro, XDS). |

| 4 | Structure Solution | The phases of the structure factors are determined, leading to an initial electron density map.[7] | Direct methods or Patterson methods (e.g., SHELXT). |

| 5 | Structure Refinement | The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.[7] | Least-squares refinement software (e.g., SHELXL). |

Visualization of Experimental and Biological Pathways

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

Potential Biological Signaling Pathway

While the specific biological activities of this compound are not well-documented, its parent compound, cinnamaldehyde, has been shown to induce apoptosis in cancer cells through various signaling pathways. One such pathway is the PI3K/Akt pathway.[8] The following diagram illustrates a simplified representation of how a cinnamaldehyde derivative might inhibit this pro-survival pathway.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a crucial step in characterizing this compound for potential applications in drug development. This guide provides a detailed roadmap for achieving this, from chemical synthesis to the final stages of structure refinement. The outlined protocols are based on well-established methodologies in the field of chemical crystallography. Furthermore, the exploration of potential biological targets, such as the PI3K/Akt signaling pathway, provides a rationale for its further investigation as a potential therapeutic agent. The successful elucidation of its crystal structure will undoubtedly accelerate research into the biological activities of this compound and its analogs.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity and Reaction Mechanisms of 2-Chlorocinnamaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocinnamaldehyde, an α,β-unsaturated aldehyde bearing a chlorine substituent on the phenyl ring, is a versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the conjugated system, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the key reaction mechanisms and reactivity patterns of this compound. It includes detailed experimental protocols for representative reactions, a summary of available quantitative data, and visualizations of reaction pathways and experimental workflows to support researchers in synthetic chemistry and drug discovery.

Core Reactivity of this compound

The chemical behavior of this compound is primarily dictated by two reactive sites: the carbonyl group and the carbon-carbon double bond. The electron-withdrawing effect of the chlorine atom at the ortho position of the phenyl ring can influence the electrophilicity of the conjugated system.

The principal modes of reactivity include:

-

Nucleophilic Addition to the Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and a prime target for nucleophiles.

-

Nucleophilic Conjugate Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is also electrophilic and can be attacked by soft nucleophiles.

-

Reduction of the Aldehyde: The aldehyde functional group can be selectively reduced to an alcohol.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

-

Cycloaddition Reactions: The carbon-carbon double bond can act as a dienophile in cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

General Mechanism

The mechanism involves the initial attack of the nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the alcohol product.

Caption: General mechanism of nucleophilic addition to this compound.

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to the corresponding alcohol, 2-chloro-3-phenyl-2-propen-1-ol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature, which favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene.[1]

Quantitative Data for Aldehyde Reduction (Analogous Reactions)

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaBH₄ | 4-Nitrobenzaldehyde | Ethanol | Room Temp | Not Specified | [2] |

| NaBH₄ | 9-Fluorenone | Ethanol | Room Temp | Not Specified | [3] |

| NaBH₄ | Propiophenone | Ethanol | Room Temp | Not Specified | [4] |

Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride

This protocol is adapted from the reduction of 9-fluorenone and is applicable to other aromatic aldehydes.[3]

Materials:

-

Aromatic aldehyde (e.g., this compound)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve or suspend the aromatic aldehyde in ethanol in a flask equipped with a stirrer.

-

Slowly add sodium borohydride in portions to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture for 15 minutes.

-

Add water to the mixture and heat it to boiling.

-

Add hot water until the solution becomes cloudy, indicating saturation.

-

Allow the solution to cool to room temperature to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Recrystallize the product from a suitable solvent for purification.

Caption: Experimental workflow for the reduction of an aromatic aldehyde.

Condensation Reactions

This compound readily undergoes condensation reactions with active methylene compounds and phosphorus ylides.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a new carbon-carbon double bond.[5][6][7]

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.

References

Biological Activity Screening of 2-Chlorocinnamaldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These activities are largely attributed to the α,β-unsaturated aldehyde moiety, which acts as a Michael acceptor, enabling reactions with cellular nucleophiles. The introduction of substituents, such as a chlorine atom onto the phenyl ring, can modulate the compound's electrophilicity, bioavailability, and ultimately its therapeutic potential.

This technical guide focuses on the biological activity screening of 2-chlorocinnamaldehyde and its related derivatives. While specific data for the 2-chloro isomer is emerging, this document compiles extensive data from closely related halogenated and substituted cinnamaldehydes to provide a robust framework for research and development. It offers detailed experimental protocols for key in vitro assays—anticancer, antimicrobial, and anti-inflammatory—and presents quantitative data to guide the evaluation of this promising class of compounds.

Section 1: Anticancer Activity Screening

Cinnamaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes like thioredoxin reductase.[1][2] The screening of these compounds for anticancer potential is a crucial first step in the drug discovery pipeline.

Data Presentation: Cytotoxicity of Cinnamaldehyde Derivatives

The following table summarizes the cytotoxic activity (IC50) of various cinnamaldehyde derivatives against several human cancer cell lines. The data is primarily generated using the MTT assay.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 5-Fluoro-2-hydroxycinnamaldehyde | HCT 116 (Colon) | 1.6 | [1] |

| Cinnamaldehyde-chalcone derivative 3e | Caco-2 (Colon) | 32.19 ± 3.92 | [3] |

| 4-Methoxycinnamaldehyde | C-33A (Cervical) | 110 | [2] |

| Cinnamaldehyde | MDA-MB-231 (Breast) | 16.9 µg/mL (24h) | [2] |

| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5][6] The intensity of this color, measured spectrophotometrically, is proportional to the number of living cells.[5]

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)

-

This compound derivative (test compound) stock solution in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[6]

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5×10³ to 1×10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Alternatively, add 10-20 µL of concentrated MTT solution directly to the 100 µL of medium in each well.[7][8]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this period, viable cells will reduce the MTT to insoluble purple formazan crystals.[6][8]

-

Solubilization:

-

For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO or another solubilization solvent to each well.[6]

-

For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells, then carefully remove the supernatant before adding the solubilization solvent.[6]

-

-

Absorbance Reading: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Section 2: Antimicrobial Activity Screening

Halogenated cinnamaldehydes are recognized for their potent antimicrobial properties against a wide range of pathogens, including antibiotic-resistant strains.[9] A primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ, which disrupts the formation of the Z-ring necessary for cytokinesis, leading to cell filamentation and death.[10][11][12]

Data Presentation: Antimicrobial Activity of Cinnamaldehyde Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde and its derivatives against various pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Cinnamaldehyde | Escherichia coli | 780 | [14] |

| Cinnamaldehyde | Staphylococcus aureus (MRSA) | 0.25 | [12] |

| Cinnamaldehyde | Bacillus subtilis | 0.5 | [12] |

| 4-Nitro-cinnamaldehyde | E. coli (Uropathogenic) | 100 | [15] |

| 4-Nitro-cinnamaldehyde | S. aureus (Uropathogenic) | 100 | [15] |

| 4-Chloro-cinnamaldehyde | E. coli (Uropathogenic) | 200 | [15] |

| Cinnamaldehyde Derivative 3 | S. aureus ATCC25923 | < 1 | [9] |

| Cinnamaldehyde Derivative 8 | S. aureus ATCC25923 | < 1 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium, typically performed in a 96-well microtiter plate.[13][16]

Materials:

-

96-well sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution in DMSO

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for dilution

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

-

Inoculum Dilution: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

-

Compound Dilution Series:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.[18]

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.[18]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[18]

-

This leaves column 11 as the positive control (inoculum, no compound) and column 12 as the negative/sterility control (broth only).

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17] The positive control well should be turbid, and the negative control well should be clear.

Mandatory Visualizations

References

- 1. Cinnamaldehydes inhibit thioredoxin reductase and induce Nrf2: potential candidates for cancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00013C [pubs.rsc.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Step-by-Step Synthesis Protocol for 2-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Chlorocinnamaldehyde, a valuable intermediate in organic synthesis. The method described is a Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Synthesis Overview: Claisen-Schmidt Condensation

The synthesis of this compound is achieved through the base-catalyzed condensation of 2-chlorobenzaldehyde with acetaldehyde. In this reaction, the enolate of acetaldehyde acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.

Experimental Protocol

This protocol is adapted from established Claisen-Schmidt condensation procedures.

Materials and Reagents:

-

2-Chlorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (optional, for temperature control)

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (e.g., 10 mmol) in ethanol (e.g., 20 mL).

-

Addition of Acetaldehyde: Cool the solution in an ice bath. Slowly add acetaldehyde (e.g., 12 mmol, 1.2 equivalents) to the stirred solution.

-

Base Addition: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, added dropwise) to the reaction mixture. The addition of a base should be done cautiously to control the exothermic reaction.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the formation of a precipitate.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 20 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Quantitative Data

The yield and purity of this compound can vary depending on the specific reaction conditions and purification method. The following table provides representative data from similar Claisen-Schmidt condensation reactions.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | Adapted from general Claisen-Schmidt protocols |

| Purity (after recrystallization) | >95% | Based on typical outcomes of this reaction type |

| Reaction Time | 2-4 hours | Adapted from general Claisen-Schmidt protocols |

| Reaction Temperature | 0-25 °C | Adapted from general Claisen-Schmidt protocols |

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde, alkene, aromatic C-Cl).

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Chlorocinnamaldehyde in Antimicrobial Susceptibility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is a promising compound for investigation as a novel antimicrobial agent. While extensive research is available on the parent compound, trans-cinnamaldehyde, and other halogenated analogs, specific data on this compound is emerging. This document provides a comprehensive guide to utilizing this compound in antimicrobial susceptibility assays, drawing upon established protocols and data from structurally similar compounds. The presence of the chlorine atom at the ortho position of the phenyl ring is anticipated to modulate the electrophilicity and biological activity of the molecule, making it a compound of interest for antimicrobial research.[1]

Cinnamaldehyde and its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of essential cellular processes like cell division and disruption of membrane integrity.[1][2] This document outlines detailed protocols for determining the antimicrobial efficacy of this compound, presents available quantitative data from related compounds for reference, and illustrates key concepts through diagrams.

Data Presentation: Antimicrobial Activity of Cinnamaldehyde and its Analogs

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of cinnamaldehyde and its halogenated derivatives against a range of microorganisms. This data is provided as a predictive reference for the potential efficacy of this compound.

Table 1: Antibacterial Activity of Cinnamaldehyde and its Derivatives (MIC in µg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference(s) |

| trans-Cinnamaldehyde | 7.34 - 780 | ~111.5 - 500 | 250 - 1024 | 32 | [4][5][6][7] |

| 4-Chlorocinnamaldehyde | ~100 | ~100 | - | - | [1] |

| 4-Bromocinnamaldehyde | - | ~111.5 | - | - | [4] |

| α-Bromocinnamaldehyde | ~200 (Persister cells) | - | - | - | [1] |

Note: MIC values can vary based on the specific strain and the experimental conditions.

Table 2: Antifungal Activity of Cinnamaldehyde and its Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Reference(s) |

| trans-Cinnamaldehyde | ≥ 200 | [8] |

| α-Methyl cinnamaldehyde | ≥ 200 | [8] |

| trans-4-Methyl cinnamaldehyde | ≥ 200 | [8] |

| 4-Chlorocinnamaldehyde | 50-100 | [8] |

| 4-Bromocinnamaldehyde | 50-100 | [8] |

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test microorganism strains (e.g., E. coli, S. aureus, C. albicans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile petri dishes

-

Sterile diluents

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.[1]

-

Preparation of Microbial Inoculum:

-

Culture the test microorganism overnight in the appropriate broth at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[1] For fungi, adjust the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (or a desired starting concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]

-

-

Inoculation:

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[1][10]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound from a disk onto an agar plate.[11][12]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA)

-

Test microorganism strains

-

Sterile cotton swabs

-

Calipers

Procedure:

-

Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.

-

Preparation of Microbial Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[11]

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known concentration of this compound solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters using calipers. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14]

Procedure:

-

Following the MIC determination from the broth microdilution assay, take a sample (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-inoculate the samples onto fresh, antimicrobial-free agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14]

Mandatory Visualizations

Signaling Pathway Diagram

Cinnamaldehyde and its analogs have been reported to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[15][16] One of the key targets is the LuxR-type transcriptional regulator.

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antimicrobial properties of this compound.

Caption: General workflow for antimicrobial susceptibility testing of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asm.org [asm.org]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of 2-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential antimicrobial properties. As with its parent compound, this compound is being investigated for its efficacy against a range of pathogenic microorganisms. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique in microbiology. Additionally, it summarizes available MIC data for this compound and its isomers and presents a diagram of its proposed antimicrobial mechanisms of action.

Data Presentation

The antimicrobial activity of this compound and its isomers is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| This compound | Candida albicans | Not Specified | 25 | [1] |

| 4-Chlorocinnamaldehyde | Candida albicans | DAY185 | 50-100 | [2] |

| 4-Chlorocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | Not Specified | ~100 | |

| 4-Chlorocinnamaldehyde | Staphylococcus aureus | Not Specified | ~100 | |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | Not Specified | 50 | |

| 4-Chlorocinnamaldehyde | Vibrio harveyi | Not Specified | 50 |

Note: Data for 4-Chlorocinnamaldehyde is included as a reference for the potential antibacterial spectrum of chlorocinnamaldehyde isomers.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a target microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast)

-

Target microorganism culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate sterile broth medium.

-

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate, select a single colony of the target microorganism.

-

Inoculate the colony into a tube containing 4-5 mL of sterile broth.

-

Incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for many bacteria) with agitation.

-

After incubation, dilute the culture with sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

-

Further dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

-

Include the following controls on each plate:

-

Growth Control: 100 µL of broth + 100 µL of inoculum (no compound).

-

Sterility Control: 200 µL of sterile broth (no inoculum, no compound).

-

Solvent Control: 100 µL of broth with the highest concentration of DMSO used + 100 µL of inoculum.

-

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours).

-

-

MIC Determination:

-

Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a predetermined percentage (e.g., ≥90%) compared to the growth control.

-

Mandatory Visualization

Caption: Workflow for MIC determination.

Caption: Antimicrobial mechanisms of this compound.

References

Application of 2-Chlorocinnamaldehyde in Inhibiting Candida albicans Biofilm Formation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction